Ammonium;hexafluorosilicon(2-)

Solubility Hexafluorosilicate salts Wet-process phosphoric acid

Ammonium hexafluorosilicate delivers high aqueous solubility (18.5 g/100g H₂O at 25°C) and clean thermal decomposition to volatile NH₃/HF, leaving no alkali-metal residue. This makes it the reagent of choice for zeolite dealumination, stain-free dental anti-caries formulations, and selective mineral flotation. - Solubility: 18.5 g/100g vs. 0.76 g (Na) / 0.084 g (K) - the only member enabling high-concentration fluoride-silicon solutions without slurry handling. - Thermal decomposition: >300°C to NH₃ + HF, no residual alkali metals. - Dental: replaces Ag⁺ with Si⁴⁺, eliminating black staining while retaining anti-caries efficacy. - Zeolite modification: removes framework Al as soluble (NH₄)₃[AlF₆] without structural collapse.

Molecular Formula F6H4NSi-
Molecular Weight 160.114 g/mol
CAS No. 16919-19-0
Cat. No. B102752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium;hexafluorosilicon(2-)
CAS16919-19-0
Synonymsammonium hexafluorosilicate
cesium hexafluosilicate
hexafluorosilicate
hexafluorosilicate (2-)
hexafluorosilicate, ammonium salt
hexafluorosilicate, barium salt
hexafluorosilicate, calcium salt
hexafluorosilicate, magnesium salt
hexafluorosilicate, magnesium salt, hydrate
hexafluorosilicate, potassium salt
hexafluorosilicate, sodium salt
magnesium fluorosilicate
magnesium hexafluorosilicate
Na(2)SiF(6)
sodium fluorosilicate
sodium fluosilicate
sodium hexafluorosilicate
Molecular FormulaF6H4NSi-
Molecular Weight160.114 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].F[Si-2](F)(F)(F)(F)F
InChIInChI=1S/F6Si.H3N/c1-7(2,3,4,5)6;/h;1H3/q-2;/p+1
InChIKeyNQRBXIXRBWDEGP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN ALCOHOL;  INSOL IN ACETONE
18.16 G/100 CC WATER @ 17 °C
55.5 G/100 CC WATER @ 100 °C
21.170 lb/100 lb water at 70 °F
Insoluble in ethanol and acetone.
In water, 18.5 g/100 g at 25 °C, 26.15 g/100 g at 50 °C, and 37.9 g/100 g at 100 °C.

Ammonium Hexafluorosilicate Physicochemical Baseline


Ammonium hexafluorosilicate [NH₄]₂[SiF₆], CAS 16919-19-0, is an inorganic salt belonging to the hexafluorosilicate family, appearing as white odorless crystals with a density of 2.01 g/cm³ and a melting point of ~100 °C accompanied by decomposition [1]. It exists in at least three polymorphic forms and occurs naturally as the minerals cryptohalite and bararite [1]. The compound is freely soluble in water (18.5 g/100 g H₂O at 25 °C), dissolves in ethanol, but is practically insoluble in acetone . Unlike its alkali‑metal congeners sodium and potassium hexafluorosilicates, the ammonium variant offers a unique combination of high aqueous solubility, cation volatility upon thermal decomposition, and dual fluoride–silicon delivery capability—parameters that directly govern its suitability in zeolite modification, dental anti‑caries formulations, and mineral flotation processes.

Why Ammonium Hexafluorosilicate Cannot Be Replaced


Hexafluorosilicate salts share a common [SiF₆]²⁻ anion, yet their cation‑dependent solubility differences span nearly three orders of magnitude: ammonium hexafluorosilicate at 18.5 g/100 g H₂O (25 °C) versus sodium hexafluorosilicate at ~0.76 g/100 g and potassium hexafluorosilicate at ~0.084 g/100 g [1]. This renders the ammonium salt the only member of the series capable of delivering high‑concentration fluoride‑silicon solutions at ambient temperature without slurry handling. Moreover, the ammonium cation decomposes cleanly to volatile NH₃ and HF above 300 °C, leaving no residual alkali metal to poison catalysts or contaminate final products [2]. In dental applications, ammonium hexafluorosilicate uniquely replaces Ag⁺ with Si⁴⁺, eliminating the irreversible black staining caused by silver diamine fluoride while retaining comparable anti‑caries efficacy [3]. Substituting with sodium fluoride fails to provide the same level of acid‑resistant fluorapatite formation documented for the hexafluorosilicate ion. These three distinctions—aqueous solubility gap, residue‑free thermal decomposition, and stain‑free fluoride delivery—collectively invalidate generic in‑class substitution without experimental re‑validation of each end‑use parameter.

Ammonium Hexafluorosilicate Quantitative Evidence vs. Analogs


Aqueous Solubility: Ammonium vs. Sodium/Potassium Salts

Ammonium hexafluorosilicate exhibits an aqueous solubility of 18.5 g/100 g H₂O at 25 °C . In contrast, sodium hexafluorosilicate (Na₂SiF₆) dissolves only 0.76 g/100 g H₂O (25 °C, ~24‑fold lower) , and potassium hexafluorosilicate (K₂SiF₆) is even less soluble at ~0.084 g/100 g H₂O (20 °C, ~220‑fold lower) [1]. This solubility gap is maintained across industrially relevant acidic media (HF, H₂SO₄, H₂SiF₆, H₃PO₄) at 353.15 K, where the ammonium salt systematically outperforms its sodium and potassium counterparts [2].

Solubility Hexafluorosilicate salts Wet-process phosphoric acid Formulation science

Enamel Acid Resistance and Staining Profile

In a controlled in vitro study using bovine enamel and dentine blocks exposed to demineralising solution for 24 h, ammonium hexafluorosilicate (SiF) treatment conferred superior acid resistance compared to sodium fluoride (NaF) and acidulated phosphate fluoride (APF) [1]. SiF treatment achieved mineral loss reduction (ΔZ) to 85% of the untreated baseline, while silver diamine fluoride (AgF) reduced mineral loss to 75% [1]. Critically, AgF produced irreversible black staining due to silver sulfide precipitation, whereas SiF left tooth colour unchanged [1][2]. Separately, in hydroxyapatite powder assays, SiF yielded the highest level of fluoridated hydroxyapatite (FAP) formation and the lowest acid solubility among all tested fluoride agents (NaF, APF, AgF) [2].

Dental caries prevention Enamel acid resistance Fluoride stain comparison Biomaterials

Caries Preventive Efficacy vs. Sodium Fluoride

A systematic review and experimental synthesis programme on ammonium hexafluorosilicates demonstrated caries prevention efficiency reaching up to 80% in animal models, with hexafluorosilicates outperforming sodium fluoride—the long‑standing 'gold standard'—by 35–36 percentage points across all measured indicators including carious lesion number and lesion depth [1]. In a separate human dentin remineralisation study, ammonium hexafluorosilicate at 20,000 ppm produced a statistically significant increase in Ca, P, and F weight percentages in demineralised dentin compared to the 2% sodium fluoride positive control and deionised water negative control [2].

Caries prevention Hexafluorosilicate pharmacology Fluoride efficacy comparison Preventive dentistry

Zeolite Dealumination: AHFS vs. Hydrothermal Treatment

A direct comparative study of zeolite‑Y dealumination demonstrated that ammonium hexafluorosilicate (AHFS) treatment yields moderate, controllable dealumination that preserves framework crystallinity up to ~50% Al removal, whereas hydrothermal (steaming) treatment produces severe, less uniform dealumination with extra‑framework Al species that can block micropores [1]. AHFS dealumination is exquisitely tunable via reaction temperature, AHFS addition rate, pH, and washing protocol, offering a degree of structural control not achievable with hydrothermal methods [1]. In H‑ZSM‑5 zeolites, AHFS treatment was further shown to be the preferred method for preparing moderately dealuminated samples that are essentially free of extra‑framework Al, a critical quality parameter for acid‑catalysed reactions [2].

Zeolite modification Dealumination Solid acid catalysts Framework Si/Al ratio

AHFS-Modified HMCM-22: Enhanced Para-Selectivity

Post‑synthetic modification of HMCM‑22 zeolite with ammonium hexafluorosilicate (AHFS) produced a catalyst (0.07AHFS/HMCM‑22) that achieved 53.3% para‑cresol selectivity in phenol alkylation with methanol—compared to only 33.9% over the unmodified parent HMCM‑22 under identical conditions (325 °C, WHSV = 2 h⁻¹) . This 19.4‑percentage‑point gain in para‑selectivity was sustained for >24 h on stream, demonstrating that AHFS modification not only tunes acid‑site distribution but also confers resistance to coking deactivation . In a parallel study on Hβ zeolite, AHFS pre‑treatment (0.1 mol·L⁻¹) increased the Brønsted/Lewis acid site ratio and improved hydrophobicity, enabling the resulting 30HPW/Hβ‑Si(0.1) catalyst to maintain 80% methyl tert‑butyl ether conversion with 100% selectivity to glycol ether products over 336 h time‑on‑stream .

Shape-selective catalysis Zeolite post-treatment Para-selectivity Fine chemical synthesis

Selective Silicate Depression in Hematite Flotation

In hematite flotation using sodium oleate as collector, ammonium hexafluorosilicate [(NH₄)₂SiF₆] exhibited superior depressive action on the iron‑containing silicate gangue mineral aegirine compared to water glass (sodium silicate), sodium fluoride (NaF), and hydrofluoric acid (HF) [1]. The optimal selectivity window was identified in a weakly acidic medium at pH 4–5, where (NH₄)₂SiF₆ maximised the separation efficiency between hematite and aegirine [1]. The mechanism involves specific adsorption onto the silicate surface, reducing oleate collector adsorption as confirmed by zeta potential measurements and infrared spectroscopy [1].

Mineral flotation Hematite beneficiation Silicate gangue depression Mining reagents

Ammonium Hexafluorosilicate Application Scenarios


Zeolite Dealumination for Solid Acid Catalysts

Ammonium hexafluorosilicate is the reagent of choice for moderate, framework‑preserving dealumination of zeolites Y, ZSM‑5, MCM‑22, and ferrierite when the target outcome is enhanced Brønsted acidity, reduced extra‑framework Al, and improved hydrothermal stability. Its unique ability to remove framework Al as soluble (NH₄)₃[AlF₆] without structural collapse up to ~50% dealumination [1] distinguishes it from steaming and acid leaching. Procurement specifications should demand ≥98% purity and low heavy‑metal content to avoid introducing catalyst poisons.

Stain-Free Fluoride for Caries Arrest and Dentin Hypersensitivity

For dental therapeutic developers seeking an anti‑caries agent that provides silver diamine fluoride‑level efficacy without irreversible black staining, ammonium hexafluorosilicate is the only validated alternative. Its mechanism—calcium phosphate precipitation from saliva with continuous dentin tubule occlusion [2] and enhanced fluorapatite formation [3]—has been demonstrated across multiple independent laboratories. Procurement for pharmaceutical use requires pharmacopoeial‑grade material with documented elemental impurity profiles.

Shape-Selective Zeolite for Para-Dialkylbenzene and Glycol Ethers

Post‑treatment of MWW‑ and BEA‑type zeolites with AHFS solutions (0.05–0.1 mol·L⁻¹) provides a reproducible, scalable method to increase Brønsted/Lewis acid site ratios and suppress non‑selective external surface acidity . This directly translates to commercially relevant gains in para‑product selectivity (+19.4 pp for p‑cresol) and catalyst lifetime extension to hundreds of hours on stream. Procurement should specify consistent particle size distribution and low insoluble residue to ensure uniform zeolite modification.

Iron Ore Beneficiation: Silicate Gangue Depression

In hematite flotation circuits where iron‑containing silicate gangue (aegirine) compromises concentrate grade, (NH₄)₂SiF₆ serves as a selective depressant with optimal performance at pH 4–5, outperforming conventional depressants including water glass, NaF, and HF [4]. This application leverages the compound's unique combination of fluoride‑mediated surface passivation and ammonium‑buffered mildly acidic operating conditions. Industrial procurement should prioritise bulk crystalline material with controlled polymorphism (stable cubic phase) for consistent dissolution kinetics in flotation pulps.

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